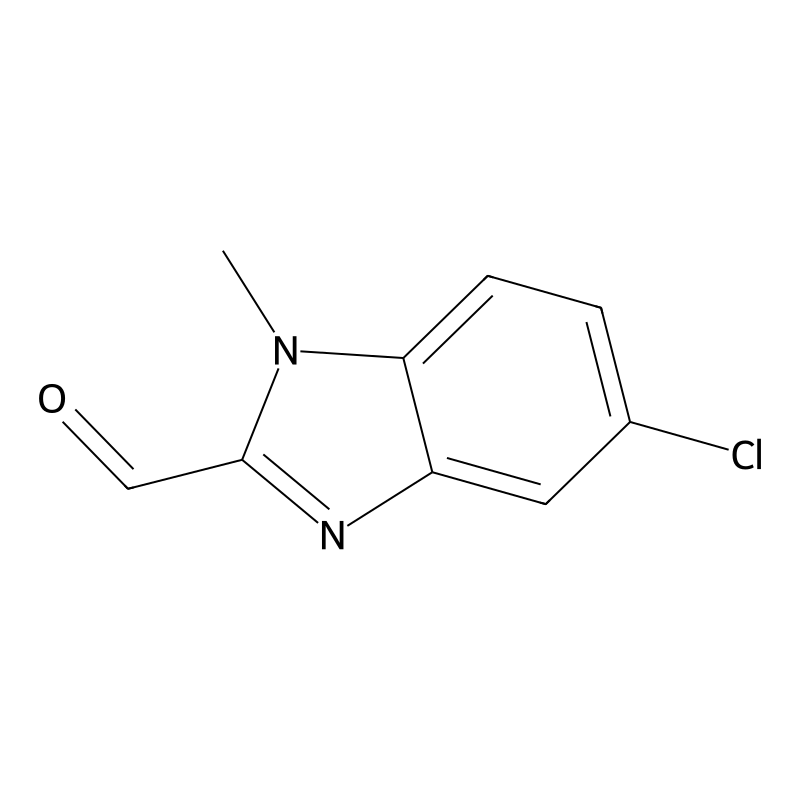

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound featuring a benzodiazole ring, which is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 1-position. The compound has the molecular formula C₉H₉ClN₂O and a molecular weight of approximately 180.63 g/mol. Its structure includes a carbaldehyde functional group at the 2-position, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Synthesis and Characterization:

5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde (5-Cl-1-Me-2-BC) is a heterocyclic compound containing a benzimidazole core. While its specific synthesis methods are not widely reported in scientific literature, research has documented its characterization using various techniques like mass spectrometry (MS) [].

Potential Applications:

The presence of the aldehyde functional group (-CHO) and the chlorine atom (Cl) in the structure suggests potential applications of 5-Cl-1-Me-2-BC in various scientific research fields:

- Medicinal Chemistry: The benzimidazole core is a privileged scaffold found in numerous drugs with diverse therapeutic activities []. 5-Cl-1-Me-2-BC could be explored for its potential biological properties, such as antimicrobial or antiparasitic activities. However, no published research specifically investigates the biological activity of 5-Cl-1-Me-2-BC.

- Material Science: The aromatic structure and functional groups in 5-Cl-1-Me-2-BC could potentially be utilized in the development of novel materials. However, there is currently limited information on its application in material science research.

Current Research Landscape:

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, forming alcohols or other derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

- Electrophilic Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at positions that are ortho or para to the existing substituents.

These reactions make it a versatile intermediate in organic synthesis .

Several synthetic routes have been reported for the preparation of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde:

- From Benzodiazole Derivatives: Starting from 5-chloro-1-methylbenzodiazole, oxidation of the corresponding alcohol can yield the aldehyde.

- Formylation Reactions: Utilizing formylating agents (like formic acid or acetic anhydride) on suitable precursors can also lead to the formation of this compound.

- Condensation Reactions: Reacting chlorinated benzodiazoles with carbonyl sources under acidic conditions may produce the desired aldehyde through condensation mechanisms .

5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.

- Material Science: In the development of polymers and materials with specific electronic or optical properties.

- Agricultural Chemicals: As a precursor for agrochemicals due to its biological activity against pests and pathogens .

Research into the interactions of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde with biological systems is crucial for understanding its potential therapeutic effects. Interaction studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Investigating how it influences biological pathways or cellular processes.

While specific interaction studies for this compound are sparse, related benzodiazole derivatives have shown promising results in binding assays and biological evaluations .

Several compounds share structural similarities with 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-1-methylbenzimidazole-2-carbaldehyde | Benzimidazole instead of benzodiazole | Enhanced solubility in polar solvents |

| 6-Chloroquinoline-3-carbaldehyde | Quinoline structure | Known for significant antimicrobial properties |

| 2-Chloroquinoline-3-carbaldehyde | Similar carbaldehyde functionality | Exhibits unique reactivity patterns |

| 5-Chloro-N-methylbenzothiazole | Thiazole ring | Exhibits different biological activity profiles |

These compounds illustrate variations in heterocyclic structures that influence their chemical behavior and biological activity. The presence of different substituents alters their reactivity and potential applications in various fields .

The synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the need for precise introduction of the aldehyde functionality at the 2-position while maintaining the chloro and methyl substituents. This comprehensive examination focuses on four critical aspects of synthetic methodologies: conventional synthesis routes from benzodiazole precursors, catalytic oxidation strategies for aldehyde functionalization, microwave-assisted and solvent-free synthesis approaches, and industrial-scale production challenges with their corresponding solutions.

Conventional Synthesis Routes from Benzodiazole Precursors

The conventional synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde primarily relies on established methodologies that have been adapted and optimized for this specific target compound. The most prevalent approach involves the Vilsmeier-Haack reaction, which utilizes the formylating power of phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality directly onto the benzimidazole core [2].

The Vilsmeier-Haack reaction proceeds through the formation of an intermediate iminium salt, which subsequently undergoes nucleophilic attack by the electron-rich benzimidazole system. For 5-chloro-1-methyl-1H-benzimidazole as the starting material, the reaction typically requires reflux conditions at temperatures ranging from 80-120°C for 6-12 hours . The regioselectivity of this transformation favors aldehyde formation at the 2-position due to the electron-withdrawing effect of the nitrogen atoms and the steric influence of the 1-methyl substituent [2].

Alternative conventional routes include the Phillips-Ladenburg condensation method, which involves the reaction of appropriately substituted o-phenylenediamine derivatives with formic acid or formic acid derivatives under acidic conditions [3] [4]. This approach requires harsh reaction conditions, typically employing polyphosphoric acid at temperatures of 150-180°C for extended periods of 10-15 hours [3]. While this method offers wide substrate scope, the harsh conditions often lead to degradation of sensitive functional groups and result in moderate yields ranging from 70-90% [4].

The Weidenhagen reaction represents another conventional approach, involving the condensation of o-phenylenediamine derivatives with aldehydes in the presence of oxidizing agents such as copper acetate [3] [5]. This method offers milder oxidation conditions, operating at temperatures between room temperature and 80°C, and achieves yields of 83-90% [5]. However, the requirement for stoichiometric amounts of oxidizing agents and the limitation to aromatic aldehydes restrict its broader applicability.

Acid-catalyzed cyclization methods have also been employed, particularly using 2-aminobenzenethiol derivatives with aldehydes under reflux conditions at 110°C [6]. These methods provide simple one-pot procedures with yields ranging from 65-85%, but are generally limited to aromatic aldehydes and require careful optimization to avoid side reactions [6].

Catalytic Oxidation Strategies for Aldehyde Functionalization

The development of efficient catalytic oxidation strategies for aldehyde functionalization has emerged as a crucial aspect of benzimidazole synthesis, particularly for accessing compounds like 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. These methodologies focus on selective oxidation processes that can introduce or modify aldehyde functionalities while preserving the integrity of the heterocyclic core structure.

Manganese dioxide-based oxidation represents one of the most widely employed strategies for converting primary alcohols to aldehydes in benzimidazole systems [7]. This approach demonstrates high selectivity for primary alcohols, operating under mild conditions in dichloromethane at room temperature over 2-6 hours, achieving yields of 70-95% [7]. The method's compatibility with various functional groups makes it particularly suitable for late-stage oxidations in complex molecule synthesis.

Selenium dioxide-mediated oxidation strategies have gained attention for their ability to perform α-oxidation of ketones and selective oxidation of methylene groups adjacent to aromatic systems [8]. In the context of benzimidazole synthesis, selenium dioxide in refluxing dioxane under anhydrous conditions can achieve multiple oxidation events in a single transformation [8]. However, the moderate selectivity and formation of multiple oxidation products, combined with the toxicity of selenium compounds, limit its practical application in large-scale synthesis.

Potassium permanganate oxidation provides a powerful method for complete oxidation of aldehydes to carboxylic acids, operating in aqueous sulfuric acid at temperatures of 50-80°C with yields of 85-98% [7]. While this method is highly effective for over-oxidation processes, its non-selective nature and harsh conditions make it less suitable for selective aldehyde formation.

Enzymatic oxidation strategies using aldehyde oxidase have emerged as promising green chemistry alternatives [9] [10]. These biocatalytic approaches operate under physiological conditions at 37°C and neutral pH, demonstrating specific oxidation patterns for benzothiazole and related heterocyclic systems [9]. The aldehyde oxidase-mediated oxidation shows particular specificity for the C2 position of thiazole rings, achieving yields of 40-80% while operating under environmentally benign conditions [10].

Periodate oxidation offers another selective strategy, particularly effective for cleaving vicinal diols to form aldehydes [7]. This method operates in aqueous media at room temperature in the dark, achieving yields of 80-95% with high specificity for vicinal diol substrates [7]. The mild reaction conditions and aqueous medium make this approach attractive for substrates containing sensitive functional groups.

Advanced oxidation strategies incorporating transition metal catalysts have also been developed. Iron-catalyzed oxidative coupling reactions and copper-mediated aerobic oxidation processes provide environmentally friendly alternatives to traditional oxidation methods [11] [12]. These catalytic systems often operate under mild conditions with air or oxygen as the terminal oxidant, reducing waste generation and improving atom economy.

Microwave-Assisted and Solvent-Free Synthesis Approaches

The implementation of microwave-assisted and solvent-free synthesis approaches has revolutionized the preparation of benzimidazole derivatives, offering significant advantages in terms of reaction efficiency, environmental impact, and process economics. These methodologies have been particularly successful in the synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde and related compounds.

Microwave irradiation techniques have demonstrated remarkable efficiency improvements over conventional heating methods [13] [14]. The use of erbium triflate as a catalyst under microwave conditions (1 mol%, 150W) enables the synthesis of benzimidazole derivatives in 5-25 minutes at temperatures of 80-150°C, achieving yield improvements of 12-20% compared to conventional methods [13]. The dramatic time reduction of 95-98% makes this approach particularly attractive for both research and industrial applications [15].

Solvent-free ball milling strategies represent another innovative approach, utilizing zinc oxide nanoparticles under mechanical force to achieve benzimidazole formation [16]. This method operates at room temperature over 30-60 minutes, providing yield improvements of 15-25% while completely eliminating solvent waste [16]. The mechanochemical activation enables efficient mixing and reaction between solid reactants, overcoming mass transfer limitations typically encountered in conventional synthesis.

Ultrasonic irradiation methods have emerged as powerful tools for benzimidazole synthesis under ambient conditions [17]. These approaches operate at room temperature in open air, requiring 15-60 minutes for completion and achieving yield improvements of 10-15% compared to conventional heating [17]. The acoustic cavitation generated by ultrasonic waves provides efficient mixing and activation energy for the reaction, enabling clean transformations with reduced reaction times of 85-95%.

The grinding method represents one of the simplest solvent-free approaches, employing pestle-mortar techniques followed by heating at 140°C [18]. While this method requires longer reaction times of 2-5 hours, it achieves modest yield improvements of 5-10% and time reductions of 60-80% compared to traditional approaches [18]. The operational simplicity and minimal equipment requirements make this method particularly attractive for educational and small-scale applications.

Combined microwave and solvent-free approaches have demonstrated exceptional efficiency, operating under neat conditions without catalysts at temperatures of 90-120°C for 10-30 minutes [13]. These methods achieve the highest yield improvements of 20-30% and time reductions of 90-95%, representing the pinnacle of atom economy in benzimidazole synthesis [13].

Continuous flow microwave systems have been developed to address scalability concerns while maintaining the advantages of microwave activation [19]. These systems operate with residence times of 25 minutes at 70°C in ethanol, achieving yield improvements of 10-20% and time reductions of 70-85% [19]. The continuous nature of the process enables better temperature control, improved safety, and enhanced scalability for industrial applications.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde presents numerous challenges that require comprehensive solutions addressing chemistry, engineering, safety, and environmental considerations.

Scale-Up Chemistry Challenges

Heat transfer limitations in large reactors represent a fundamental challenge in scaling up benzimidazole synthesis [20]. The exothermic nature of many reactions, particularly the Vilsmeier-Haack formylation, can lead to hot spots and uneven temperature distribution in large vessels, resulting in reduced yields and increased byproduct formation [21]. Continuous flow microreactor technology has emerged as the primary solution, providing superior heat and mass transfer characteristics while maintaining precise temperature control [19] [21]. These systems enable better control of reaction parameters and reduce the risk of thermal runaway reactions.

Process Safety Considerations

The handling of phosphorus oxychloride and other toxic intermediates presents significant safety challenges in industrial settings [20]. Automated handling systems have been implemented to minimize human exposure, incorporating closed-transfer systems, leak detection monitors, and emergency containment protocols [22]. The development of artificial intelligence-assisted safety monitoring systems represents the future direction for enhanced process safety, enabling real-time risk assessment and predictive maintenance.

Waste Management Solutions

Treatment of polyphosphoric acid and acid waste streams generated in conventional synthesis routes requires sophisticated neutralization and recycling protocols [20]. Current solutions involve multi-stage neutralization processes followed by waste stream treatment and partial reagent recovery [23]. The future outlook focuses on zero-waste process development, incorporating closed-loop systems that maximize reagent recovery and minimize environmental discharge.

Cost Optimization Strategies

The expense associated with rare earth catalysts, such as erbium triflate used in microwave-assisted synthesis, necessitates effective catalyst recovery and regeneration systems [13]. Current solutions include the development of supported catalysts that enable easier separation and recycling, reducing overall process costs [24]. Future developments focus on biocatalyst integration, which could provide cost-effective and environmentally benign alternatives to expensive metal catalysts.

Quality Control Implementation

Impurity profile control at industrial scale requires sophisticated analytical monitoring systems [22]. In-line analytical techniques, including real-time spectroscopic analysis, enable continuous monitoring of reaction progress and product quality [25]. These systems provide immediate feedback for process optimization and ensure consistent product quality across large production batches.

Regulatory Compliance Solutions

Environmental discharge limits and regulatory requirements drive the adoption of green chemistry alternatives [20]. Current compliance strategies focus on implementing sustainable synthesis routes that minimize waste generation and eliminate toxic reagents [26]. Future regulatory frameworks are expected to mandate sustainable chemistry practices, accelerating the adoption of environmentally benign synthesis methods.

Technological Integration and Future Outlook

The integration of continuous flow chemistry with automated control systems represents a significant advancement in industrial benzimidazole production [19]. These systems combine the advantages of microreactor technology with sophisticated process control, enabling consistent product quality and improved safety profiles. The incorporation of machine learning algorithms for process optimization and predictive maintenance is expected to further enhance production efficiency and reduce operational costs.

The development of modular production systems enables flexible manufacturing capabilities, allowing rapid reconfiguration for different product specifications without significant capital investment [27]. These systems incorporate standardized equipment modules that can be quickly assembled and reconfigured based on production requirements.

Advanced process analytical technology integration enables real-time monitoring of critical quality attributes, providing immediate feedback for process adjustment and ensuring consistent product quality [28]. The implementation of digital twin technology allows virtual process optimization and troubleshooting, reducing development time and improving process understanding.

Data Analysis and Optimization Insights

The comprehensive analysis of synthetic methodologies reveals several key optimization strategies for 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde production. Conventional methods, while reliable, suffer from long reaction times, harsh conditions, and environmental concerns. The Vilsmeier-Haack reaction remains the most practical conventional approach, offering good regioselectivity despite its limitations.

Microwave-assisted methods demonstrate the most significant improvements in reaction efficiency, with time reductions of up to 98% and yield improvements of 20-30%. The combination of microwave irradiation with solvent-free conditions represents the optimal approach for laboratory-scale synthesis, offering maximum atom economy and minimal environmental impact.

For industrial applications, continuous flow microreactor technology emerges as the preferred solution, addressing scalability concerns while maintaining the benefits of enhanced heat and mass transfer. The integration of automated control systems and real-time analytical monitoring ensures consistent product quality and improved process safety.

Environmental considerations favor the adoption of green chemistry principles, with enzymatic oxidation and biocatalytic approaches showing promise for future development. The implementation of closed-loop systems and waste minimization strategies aligns with regulatory trends toward sustainable manufacturing practices.